Potassium thioacetate

Description

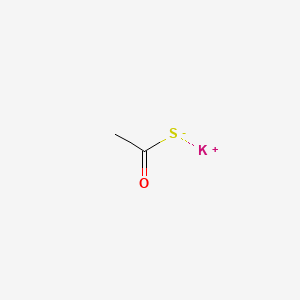

Molecular Structure and Bonding Characteristics

This compound consists of a thioacetate anion (CH~3~COS^−^) ionically bonded to a potassium cation (K^+^). The thioacetate anion is structurally analogous to acetate (CH~3~COO^−^), with sulfur replacing the oxygen atom in the carboxylate group. This substitution introduces significant differences in electronic distribution and reactivity due to sulfur’s larger atomic size, lower electronegativity, and enhanced polarizability compared to oxygen. The C–S bond in the thioacetate anion exhibits a bond length of approximately 1.82 Å, longer than the C–O bond in acetate (1.26 Å), which influences the compound’s nucleophilic behavior.

The bonding in this compound is primarily ionic, with the potassium cation stabilizing the negatively charged thioacetate moiety. Resonance structures within the thioacetate anion delocalize the negative charge across the sulfur and oxygen atoms, though the sulfur atom retains a higher electron density due to its reduced electronegativity. This electronic configuration enhances the anion’s ability to act as a nucleophile in alkylation reactions, a property exploited in synthetic applications.

Crystallographic Features and Solid-State Behavior

Crystallographic data for this compound are not explicitly reported in the available literature. However, insights into its solid-state behavior can be inferred from related compounds and synthesis conditions. The compound is described as a crystalline solid that is hygroscopic and air-sensitive, necessitating storage under inert gas at refrigerated temperatures (0–10°C). Its melting point of 176°C suggests a moderately stable lattice structure, likely stabilized by ionic interactions between the potassium cation and the thioacetate anion.

Solubility Profile in Various Solvent Systems

This compound exhibits marked solubility in polar solvents, consistent with its ionic character. The compound is highly soluble in water and alcohol, while remaining insoluble in nonpolar solvents such as ether. This solubility behavior aligns with the general principles of "like dissolves like," where ionic species interact favorably with polar solvents through ion-dipole interactions.

Table 1: Solubility of this compound in Selected Solvents

| Solvent | Solubility |

|---|---|

| Water | High |

| Ethanol | High |

| Diethyl Ether | Insoluble |

The solubility in alcohol is particularly advantageous for synthetic applications, as reactions involving this compound are often conducted in ethanolic solutions. For instance, its synthesis from thioacetic acid and potassium hydroxide proceeds in ethanol, yielding the product as a light yellow powder after evaporation and washing with tetrahydrofuran.

Thermal Stability and Decomposition Pathways

This compound demonstrates moderate thermal stability, with a reported melting point of 176°C. However, the compound is heat-sensitive and requires storage under refrigerated conditions to prevent decomposition. Thermal degradation pathways likely involve the cleavage of the C–S bond, releasing volatile sulfur-containing species such as hydrogen sulfide (H~2~S) or thioacetic acid (CH~3~COSH).

Controlled heating experiments in synthetic procedures reveal that this compound remains stable at temperatures up to 100°C during alkylation reactions. For example, reactions conducted in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at 100°C for five hours do not induce significant decomposition, as evidenced by the successful isolation of thioacetate esters. However, prolonged exposure to elevated temperatures or oxidative conditions may accelerate degradation, necessitating careful handling in laboratory settings.

Spectroscopic Characterization (NMR, IR, Raman)

Spectroscopic techniques provide critical insights into the functional groups and electronic environment of this compound. Infrared (IR) spectroscopy reveals characteristic absorption bands associated with the thioacetate moiety, including a strong peak at 1730 cm^−1^ attributed to the carbonyl (C=O) stretch. Additional bands at 1666 cm^−1^ and 1529 cm^−1^ correspond to coupled vibrations of the C–O ester, CONH (in synthetic intermediates), and C–S bonds.

Table 2: Key IR Absorption Bands of this compound

| Wavenumber (cm^−1^) | Assignment |

|---|---|

| 1730 | C=O stretch |

| 1666 | C–O ester/CONH vibrations |

| 1529 | C–S stretch |

Mass spectrometric (MS) data further support the compound’s identity, with electrospray ionization (ESI) spectra displaying a prominent ion at m/z 603.4 ([M+H]^+^) for synthetic derivatives. Nuclear magnetic resonance (NMR) data for this compound are not reported in the available sources, likely due to the compound’s ionic nature and limited solubility in common deuterated solvents.

Propriétés

Formule moléculaire |

C2H3KOS |

|---|---|

Poids moléculaire |

114.21 g/mol |

Nom IUPAC |

potassium;ethanethioate |

InChI |

InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |

Clé InChI |

AFNBMGLGYSGFEZ-UHFFFAOYSA-M |

SMILES canonique |

CC(=O)[S-].[K+] |

Description physique |

Beige solid with a stench; Hygroscopic; [Sigma-Aldrich MSDS] |

Numéros CAS associés |

507-09-5 (Parent) |

Origine du produit |

United States |

Méthodes De Préparation

Reaction and Crystallization

Post-Processing

-

Leaching : Cold ethanol (-10–20°C) removes residual reactants.

-

Vacuum Drying : At -0.099 to -0.07 MPa, moisture absorption is mitigated, extending shelf life.

Outcomes :

| Parameter | Value |

|---|---|

| Purity | ≥99.0% |

| Yield | 92–95% |

| Storage Stability | 24 months (vacuum) |

This method’s scalability is demonstrated in 500–5,000 L reactors, making it industrially viable.

Alkylation-Hydrolysis Approach

The Royal Society of Chemistry outlines a two-step process for generating this compound derivatives:

Thioacetate Ester Synthesis

Alkyl halides (RX) react with this compound in acetone:

For instance, treating α-chlorides with this compound (1.2 equiv) in acetone at room temperature yields thioacetate esters within 3 hours.

Hydrolysis to Thiols

Esters are hydrolyzed using methanethiol (CH₃SH) or aqueous KOH:

This method is favored in pharmaceutical synthesis for its mild conditions and high functional group tolerance.

Comparative Analysis of Methods

| Method | Purity (%) | Yield (%) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Neutralization (H₂O) | 85–90 | 70–75 | Moderate | Hydrolysis, oxidation |

| Acetyl Chloride-KSH | 90–92 | 80–85 | Low | H₂S emission |

| Ethanol Crystallization | ≥99 | 92–95 | High | Solvent flammability |

| Alkylation-Hydrolysis | 95–98 | 88–90 | Moderate | Toxic byproducts |

The ethanol-based crystallization method excels in purity and yield, though it requires stringent temperature control. Conversely, alkylation-hydrolysis offers versatility for derivative synthesis but involves multi-step protocols.

Analyse Des Réactions Chimiques

Substitution Reactions with Alkyl Halides

Potassium thioacetate undergoes nucleophilic substitution with alkyl halides (RX) to form thioacetate esters (CH₃COSR):

Key observations include:

-

Catalytic Efficiency : PEG400 (3 mol%) reduces reaction time and increases yields. For example, benzyl chloride (C₆H₅CH₂Cl) reacts in 2 hours with 93% yield versus 15% yield without PEG400 .

-

Reactivity Trends : Bromides and iodides react faster than chlorides. For instance, n-butyl bromide reacts in 3 hours (92% yield), while n-butyl chloride requires 6 hours (55% yield) .

Reaction Conditions and Yields

| Alkyl Halide | Reaction Time (h) | Yield (%) |

|---|---|---|

| n-butyl bromide | 3 | 92 |

| Cyclohexyl bromide | 2 | 85 |

| n-octyl bromide | 3 | 88 |

| Benzyl chloride | 2 | 93 |

Hydrolysis of Thioacetate Esters to Thiols

Thioacetate esters (CH₃COSR) hydrolyze under acidic or basic conditions to produce thiols (RSH):

This two-step process is widely used to introduce thiol groups into organic molecules .

Cu-Catalyzed C-S Cross-Coupling

This compound participates in Ullmann-type coupling with aryl halides (e.g., iodobenzene) under Cu catalysis. The mechanism involves:

-

Oxidative Addition : Aryl halide bonds to a Cu(I) complex ([Cu(phen)(SAc)]) to form a Cu(III) intermediate.

-

Reductive Elimination : The intermediate decomposes to release the coupled product (S-arylthioacetate) .

Key Findings :

-

The catalytically active species is [Cu(phen)(SAc)], regardless of the copper source.

-

No radical intermediates are formed, confirming a classical oxidative addition pathway .

Reaction with Epoxides

This compound efficiently links epoxides in water, even with imbalanced stoichiometry. The reaction proceeds via:

-

Initial Reaction : Epoxide reacts with AcSK to form an intermediate.

-

Rapid Second Reaction : The intermediate reacts with another epoxide, showing a rate constant 31× higher than the first step .

Applications :

Applications De Recherche Scientifique

Organic Synthesis

Reagent in Coupling Reactions

Potassium thioacetate is primarily used as a reagent in palladium-mediated coupling reactions. It facilitates the conversion of aryl halides and triflates into S-arylthioacetates, which are valuable intermediates in organic synthesis. This application is crucial for developing pharmaceuticals and agrochemicals, where the formation of sulfur-containing compounds is often required .

Synthesis of Sulfides

A notable method involves using this compound to synthesize sulfides from alkyl halides. This one-pot synthesis allows for the direct transformation of halides into unsymmetrical sulfides without isolating thiols, streamlining the synthetic process . The efficiency of this method has been demonstrated through various studies, showcasing its potential for industrial applications.

Polymer Chemistry

Linking Epoxides

Recent research has highlighted the ability of this compound to link epoxides efficiently in aqueous conditions, even under imbalanced stoichiometric ratios. This reaction leads to the formation of hydrogels and self-standing films, demonstrating its utility in polymerization processes. In a study, the yield using this compound reached 99%, significantly outperforming conventional cross-linking agents .

Non-Stoichiometric Polymerization

The unique capability of this compound to enable non-stoichiometric polymerization offers new avenues for synthesizing polymers with controlled molecular weights. This innovation has implications for developing advanced materials in electronics and life sciences .

Case Studies

This compound is hygroscopic and sensitive to air, requiring careful handling and storage conditions. Its safety profile includes hazard statements related to skin and eye irritation, necessitating appropriate safety measures during laboratory use .

Mécanisme D'action

The mechanism by which potassium thioacetate exerts its effects involves the nucleophilic attack of the thioacetate ion on electrophilic centers in organic molecules. This reaction introduces sulfur atoms into the target molecules, facilitating the formation of various sulfur-containing compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The reactivity, applications, and limitations of potassium thioacetate are best understood in comparison with analogous thioacetate salts and derivatives:

Key Similar Compounds

*Estimated based on analogous sodium salts.

Reactivity and Selectivity

- Potassium vs. Sodium Thioacetate : Both exhibit comparable SN2 reactivity, but this compound is preferred in industrial settings due to its stability and lower hygroscopicity . Sodium thioacetate’s higher solubility may favor specific solvent systems, though its handling is more challenging.

- Zinc Thioacetate : Unlike potassium/sodium salts, zinc thioacetate facilitates SN1 mechanisms in aprotic solvents, enabling substitutions at tertiary or allylic positions where SN2 is unfavorable .

- Thioacetic Acid DBU Salt : The steric bulk of DBU (1,8-diazabicycloundec-7-ene) suppresses elimination side reactions, improving yields in substitutions of sensitive substrates (e.g., tosylate intermediates) from <30% to 83% .

Market and Commercial Landscape

This compound dominates the market, with major producers investing in capacity expansion and R&D . Sodium and zinc thioacetate remain niche, while S-methyl thioacetate finds use in flavor chemistry . Regional demand is highest in Asia-Pacific and North America, driven by pharmaceutical and agrochemical sectors .

Q & A

Q. What are the recommended handling and storage protocols for potassium thioacetate in laboratory settings?

this compound is hygroscopic and sensitive to oxidation. Store in a tightly sealed container under inert gas (e.g., argon) at –20°C to prevent decomposition . Avoid contact with strong acids and oxidizing agents, as incompatibility may lead to hazardous reactions (e.g., release of CO/CO₂) . During handling, use PPE (gloves, goggles, lab coat) and work in a fume hood. Contaminated surfaces should be cleaned with soap and water, and spills must be segregated for professional disposal .

Q. How can researchers synthesize sulfides using this compound in a one-pot reaction?

A scalable method involves reacting alkyl/aryl halides with this compound in methanol at room temperature via an SN2 mechanism. After 2 hours, add K₂CO₃ to deprotect the thioacetate group, yielding sulfides without isolating intermediate thiols. For example, benzyl bromide reacts with this compound to form benzyl sulfide in >70% yield. Optimization includes controlling stoichiometry (1:1.2 halide:thioacetate) and avoiding excess base to prevent side reactions .

Q. What analytical methods are used to assess the purity and stability of this compound?

Purity is typically determined by titration (≥97% by TLC) or LC-MS. Stability tests include monitoring moisture absorption (≤0.1% via Karl Fischer titration) and thermal decomposition (TGA/DSC). For laboratory-grade material, specifications include loss on drying (≤0.5%) and residual solvents (e.g., methanol <0.1%) .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s role in Cu-catalyzed C–S cross-coupling reactions?

In Cu(I)-mediated couplings (e.g., with aryl halides), this compound acts as a sulfur nucleophile. The reaction proceeds via a single-electron transfer (SET) mechanism, where Cu(I) oxidizes to Cu(III), facilitating oxidative addition with the aryl halide. Thioacetate coordinates to Cu, followed by reductive elimination to form C–S bonds. Key evidence includes isolating Cu–thioacetate intermediates and kinetic studies showing rate dependence on Cu(CF₃SO₃)₂ concentration .

Q. How is this compound utilized in derivatizing sulfur mustard for LC-MS/MS analysis?

A validated isotope-dilution method involves reacting sulfur mustard (SM) with this compound in aqueous buffer (pH 8.5) at 50°C for 30 minutes. The derivatized product (SM-thioacetate adduct) enhances ionization efficiency in positive-ion mode LC-MS/MS, achieving a detection limit of 0.1 ng/mL. Critical parameters include molar excess of thioacetate (10:1) and pH control to minimize hydrolysis .

Q. How should researchers address contradictions in toxicological data for this compound?

Existing safety data sheets lack acute toxicity (LD₅₀) and ecotoxicity profiles . To resolve this, conduct in vitro assays (e.g., Ames test for mutagenicity) and acute exposure studies in model organisms (e.g., Daphnia magna). Comparative analysis with structurally similar thiolates (e.g., potassium thiocyanate) can infer potential hazards, but experimental validation is essential due to variability in sulfur compound reactivity .

Methodological Considerations

- Reaction Optimization : For sulfide synthesis, screen solvents (DMF vs. methanol) and catalysts (e.g., phase-transfer agents) to improve yield .

- Data Reproducibility : Document reaction parameters (temperature, humidity) rigorously, as this compound’s hygroscopic nature impacts stoichiometry .

- Safety Compliance : Regularly update risk assessments using the Globally Harmonized System (GHS) criteria, especially given incomplete toxicological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.